molecular formula C23H20F3N3O3S2 B460662 2-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide CAS No. 496773-54-7

2-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Cat. No. B460662
CAS RN: 496773-54-7
M. Wt: 507.6g/mol
InChI Key: NVHDEVOXTRTAMM-UHFFFAOYSA-N
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Description

The compound is known as 2-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide . It has a molecular weight of 507.6g/mol. The compound is in powder form and is stored at room temperature .


Molecular Structure Analysis

The IUPAC name of the compound is { [3-cyano-6- (2-thienyl)-4- (trifluoromethyl)-2-pyridinyl]sulfanyl}acetic acid . The InChI code is 1S/C13H7F3N2O2S2/c14-13 (15,16)8-4-9 (10-2-1-3-21-10)18-12 (7 (8)5-17)22-6-11 (19)20/h1-4H,6H2, (H,19,20) .


Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It has a molecular weight of 507.6g/mol.

Scientific Research Applications

Thiophene Derivatives and Carcinogenicity Research

Thiophene analogues of known carcinogens have been synthesized and evaluated for potential carcinogenicity, focusing on their activity profiles and potential to elicit tumors in vivo. Such studies are critical for understanding the carcinogenic potential of structurally new compounds (Ashby et al., 1978).

Cytochrome P450 Inhibition

Investigations into the selectivity of chemical inhibitors of Cytochrome P450 (CYP) isoforms in human liver microsomes are essential for predicting drug-drug interactions. This research identifies the most selective inhibitors for various CYP isoforms, underlining the importance of specific enzyme inhibition in pharmacology (Khojasteh et al., 2011).

Acetamide and Formamide Derivatives

The toxicology of acetamide and formamide, including their mono and dimethyl derivatives, has been reviewed, focusing on the biological consequences of exposure. This comprehensive analysis provides valuable insights into the environmental and human health impacts of these compounds (Kennedy, 2001).

Antithrombotic Drug Synthesis

The synthesis of antithrombotic and antiplatelet drugs, such as (S)-clopidogrel, showcases the pharmaceutical applications of complex chemical syntheses. This review discusses the methodologies for synthesizing (S)-clopidogrel, a drug with significant therapeutic importance (Saeed et al., 2017).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

2-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3N3O3S2/c1-31-18-6-5-14(10-19(18)32-2)7-8-28-21(30)13-34-22-15(12-27)16(23(24,25)26)11-17(29-22)20-4-3-9-33-20/h3-6,9-11H,7-8,13H2,1-2H3,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVHDEVOXTRTAMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=C(C(=CC(=N2)C3=CC=CS3)C(F)(F)F)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

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